7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-mediated synthesis and dicationic molten salts suggests that scalable and environmentally friendly methods could be developed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: Substitution reactions are common, especially at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It exhibits cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Material Science: Derivatives of this compound are used in the development of organic light-emitting diodes (OLEDs) due to their fluorescent properties.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar scaffold.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C18H15ClN6O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-8-4-5-9-20-14)16(12-6-2-3-7-13(12)19)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,20,24,26)(H,21,22,23) |
InChI Key |
XODCTMQXVYWWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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